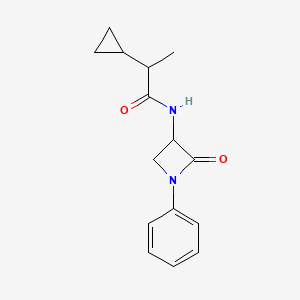
2-Cyclopropyl-N-(2-oxo-1-phenylazetidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopropyl-N-(2-oxo-1-phenylazetidin-3-yl)propanamide , commonly referred to as cyclopropylfentanyl , belongs to the class of synthetic opioids. It emerged on the drug markets worldwide and has gained attention due to its high potential for addiction and severe adverse effects, including coma and death .
Molecular Structure Analysis
Cyclopropylfentanyl’s molecular structure consists of a cyclopropyl ring, a phenylazetidin-3-yl moiety, and a propanamide group. The cyclopropyl ring imparts rigidity, affecting its pharmacological properties. The phenylazetidin-3-yl group contributes to its opioid receptor binding affinity .
Chemical Reactions Analysis
As mentioned earlier, the metabolism of cyclopropylfentanyl likely involves hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation. These reactions influence its pharmacokinetics and bioavailability. Further studies are needed to elucidate specific enzymatic pathways involved .
Mechanism of Action
Cyclopropylfentanyl, like other fentanyl analogs, exerts its effects primarily by binding to μ-opioid receptors in the central nervous system. This interaction leads to analgesia, sedation, and respiratory depression. Its potency surpasses that of morphine and heroin, making it a potent opioid agonist .
properties
IUPAC Name |
2-cyclopropyl-N-(2-oxo-1-phenylazetidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10(11-7-8-11)14(18)16-13-9-17(15(13)19)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROYLYFJGVGLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(=O)NC2CN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-N-(2-oxo-1-phenylazetidin-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

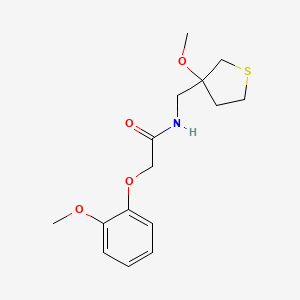
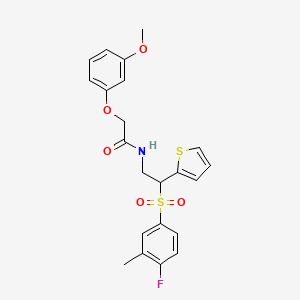
![(E)-6-(3-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2964885.png)
![N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2964886.png)
![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B2964887.png)
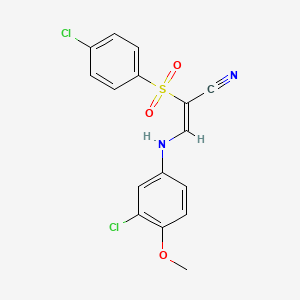
![2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2964889.png)
![1-(5-chloro-2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2964892.png)
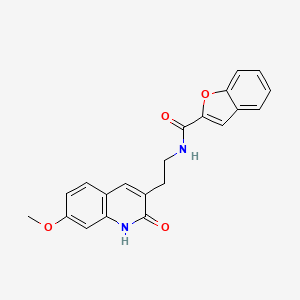

![(Z)-methyl 2-(6-acetamido-2-((4-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2964900.png)
![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2964902.png)
![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B2964903.png)
![N-(4-isopropylphenyl)-2-((2-thiomorpholinothiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964904.png)